Computed Lipophilicity: Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate (XLogP3-AA = 0.7) Is Significantly Less Lipophilic Than the 4-Benzyl Analog (ΔlogP = −2.3)
Methyl 7-boc-4,7-diazabicyclo[4.3.0]nonane-1-carboxylate has a computed XLogP3-AA value of 0.7 [1], substantially lower than that of the 4-benzyl-substituted analog (ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4.3.0]nonane-1-carboxylate; XLogP3-AA = 3.0) [2] and the ethyl ester analog lacking the benzyl group (1-tert-butyl 3a-ethyl octahydro-1H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate; XLogP3-AA = 1.1) [3]. Lower logP correlates with improved aqueous solubility and reduced non-specific protein binding, both critical for lead-like candidate profiles.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7 |
| Comparator Or Baseline | 4-Benzyl analog: XLogP3-AA = 3.0; Ethyl ester analog: XLogP3-AA = 1.1 |
| Quantified Difference | ΔlogP = −2.3 vs. 4-benzyl analog; ΔlogP = −0.4 vs. ethyl ester analog |
| Conditions | Computed using XLogP3 3.0 algorithm, as deposited in PubChem |
Why This Matters
Lower lipophilicity reduces the risk of phospholipidosis, hERG binding, and poor metabolic clearance, making this compound a preferred starting scaffold for CNS drug discovery programs requiring balanced absorption, distribution, metabolism, and excretion (ADME) profiles.
- [1] PubChem. Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate. CID 105524169. https://pubchem.ncbi.nlm.nih.gov/compound/105524169 View Source
- [2] PubChem. Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate. CID 121592149. https://pubchem.ncbi.nlm.nih.gov/compound/1334414-41-3 View Source
- [3] PubChem. 1-tert-butyl 3a-ethyl octahydro-1H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate. CID 129897042. https://pubchem.ncbi.nlm.nih.gov/compound/1334413-77-2 View Source
